6-Bromo-2,3-dihydro-2-methyl-3-benzofuranamine
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Overview
Description
6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and an amine group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-2,3-dihydro-1-benzofuran, followed by amination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo compound is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydro-1-benzofuran-3-amine: Lacks the bromine atom at the 6th position.
6-Bromo-2,3-dihydro-1-benzofuran-3-amine: Lacks the methyl group at the 2nd position.
6-Bromo-2-methyl-1-benzofuran-3-amine: Lacks the dihydro structure at the 2,3 positions.
Uniqueness
6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a lead compound for drug development and other applications .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10BrNO/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5,9H,11H2,1H3 |
InChI Key |
MAUVFYGVIZXQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(C=C2)Br)N |
Origin of Product |
United States |
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